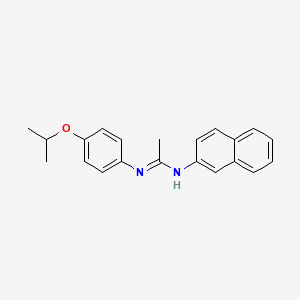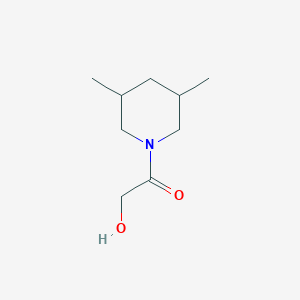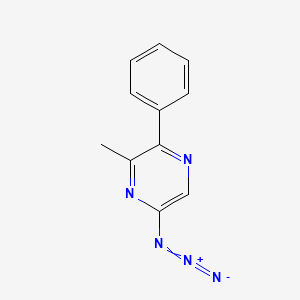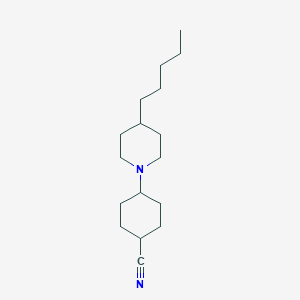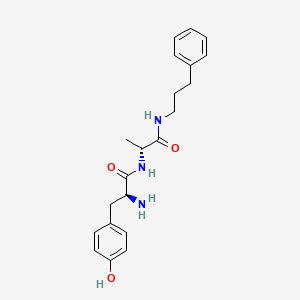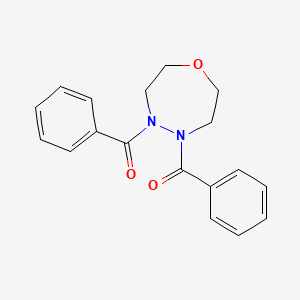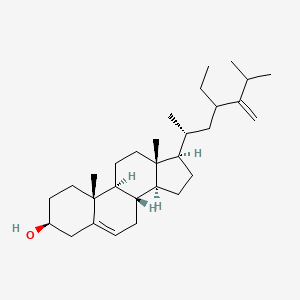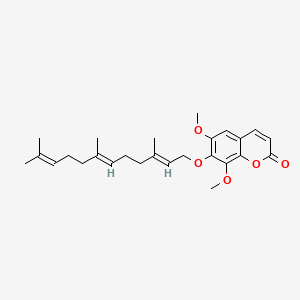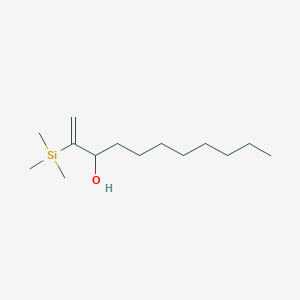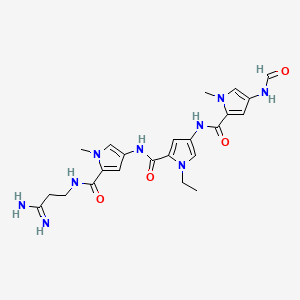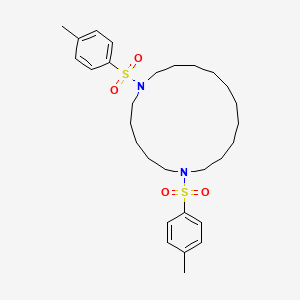
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazacycloheptadecane ring system substituted with two 4-methylbenzene-1-sulfonyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by sulfonylation reactions to introduce the 4-methylbenzene-1-sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane involves its interaction with molecular targets and pathways. The sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The diazacycloheptadecane ring system provides structural stability and contributes to the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane can be compared with other sulfonyl-substituted diazacycloalkanes, such as:
- 1,7-Bis(4-chlorobenzene-1-sulfonyl)-1,7-diazacycloheptadecane
- 1,7-Bis(4-nitrobenzene-1-sulfonyl)-1,7-diazacycloheptadecane
Uniqueness
The unique combination of 4-methylbenzene-1-sulfonyl groups and the diazacycloheptadecane ring system distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87338-08-7 |
|---|---|
Molecular Formula |
C29H44N2O4S2 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
1,7-bis-(4-methylphenyl)sulfonyl-1,7-diazacycloheptadecane |
InChI |
InChI=1S/C29H44N2O4S2/c1-26-14-18-28(19-15-26)36(32,33)30-22-10-7-5-3-4-6-8-11-23-31(25-13-9-12-24-30)37(34,35)29-20-16-27(2)17-21-29/h14-21H,3-13,22-25H2,1-2H3 |
InChI Key |
LXBWRJGLCJRESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
